3-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline

Medicinal Chemistry Pre-clinical Candidate Profiling Quality Control

3-(3-Ethylpyrrolidin-2-yl)-N,N-dimethylaniline (CAS 524918-49-8) is a substituted pyrrolidine‑aniline with the molecular formula C₁₄H₂₂N₂ and a molecular weight of 218.34 g·mol⁻¹. The compound is listed in the Chemical Abstracts Service 9th Collective Index (9CI) as Benzenamine, 3-(3-ethyl-2-pyrrolidinyl)-N,N-dimethyl-.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
CAS No. 524918-49-8
Cat. No. B12903823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline
CAS524918-49-8
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCCC1CCNC1C2=CC(=CC=C2)N(C)C
InChIInChI=1S/C14H22N2/c1-4-11-8-9-15-14(11)12-6-5-7-13(10-12)16(2)3/h5-7,10-11,14-15H,4,8-9H2,1-3H3
InChIKeyQRHHVCDCFRXXRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Ethylpyrrolidin-2-yl)-N,N-dimethylaniline (CAS 524918-49-8): Scope and Known Features


3-(3-Ethylpyrrolidin-2-yl)-N,N-dimethylaniline (CAS 524918-49-8) is a substituted pyrrolidine‑aniline with the molecular formula C₁₄H₂₂N₂ and a molecular weight of 218.34 g·mol⁻¹ . The compound is listed in the Chemical Abstracts Service 9th Collective Index (9CI) as Benzenamine, 3-(3-ethyl-2-pyrrolidinyl)-N,N-dimethyl- . It belongs to a family of pyrrolidine derivatives claimed as high‑potential NK‑3 receptor antagonists in patents assigned to F. Hoffmann‑La Roche AG [1]. At the time of this analysis, no peer‑reviewed publications reporting quantitative biological, pharmacological, or comparative data for this specific analog were retrievable from PubMed, ChEMBL, or BindingDB.

Patent‑Series Chemical Probe
Uncharacterized NK‑3 antagonist scaffold from Roche patent portfolio
Chemical Library Enumeration Fit
Distinct 3‑ethyl‑2‑pyrrolidinyl substitution vector for SAR exploration
Synthetic Methodology Substrate
Well‑defined structure for enantioselective or C–H functionalization chemistry

Why 3-(3-Ethylpyrrolidin-2-yl)-N,N-dimethylaniline Cannot Be Freely Interchanged with In‑Class Analogs


The pyrrolidine‑aniline NK‑3 antagonist series is structurally narrow, with potency, selectivity, and pharmacokinetic properties exquisitely sensitive to the substitution pattern on the pyrrolidine ring and the N,N‑dimethylaniline moiety [1]. In patent families such as US8618303 and WO2013120913, even minor modifications (e.g., moving the ethyl group from the 3‑ to the 4‑position of the pyrrolidine, or altering the aniline N‑substitution) are documented to produce profound shifts in receptor affinity and functional activity [2]. Without quantitative comparator data for the 3‑ethyl‑2‑pyrrolidinyl isomer, the risk of substituting a different regioisomer or N‑alkyl variant is unquantified but demonstrably material for research reproducibility and medicinal‑chemistry SAR campaigns [3].

Regioisomer Sensitivity
Moving the ethyl substituent from the 3‑ to 4‑position of the pyrrolidine ring may profoundly shift NK‑3 receptor affinity, making the 4‑isomer non‑interchangeable.
N‑Substitution Alteration
Variation of the N,N‑dimethylaniline moiety (e.g., des‑methyl, N‑ethyl, or N‑benzyl) can alter target engagement and pharmacokinetic profile; substitution without validation risks SAR misinterpretation.

Quantitative Differentiation Evidence for 3-(3-Ethylpyrrolidin-2-yl)-N,N-dimethylaniline (CAS 524918-49-8)


Physicochemical Identity: Experimental vs. Predicted Molecular Properties

The target compound is defined by its distinct constitutional isomerism: an ethyl substituent at the pyrrolidine 3‑position coupled with an N,N‑dimethylaniline group at the 2‑position. The closest positional isomer, 4-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline (CAS not located in authoritative databases), differs only in the attachment point of the aniline ring . While no head‑to‑head biological data are publicly available, the topological polar surface area (tPSA) of 3-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline is calculated as 15.27 Ų based on its SMILES structure, versus a predicted tPSA of approximately 15.3 Ų for the 4‑isomer – a negligible difference that belies the potential for divergent target engagement due to altered vectoring of the basic amine .

Physicochemical Identity
Class-level
Target tPSA 15.27 Ų; 4‑isomer predicted ~15.3 Ų (Δ ≈ 0.03 Ų)
Regioisomer identity may affect target engagement despite similar tPSA
Calculated values; no experimental chromatographic or crystallographic data
Medicinal Chemistry Pre-clinical Candidate Profiling Quality Control

Absence of Published Receptor Affinity Data vs. Closely Related NK‑3 Antagonists

A systematic search of BindingDB, ChEMBL, and PubMed identified NK‑3 receptor Ki values for several structurally related pyrrolidine derivatives (e.g., Ki = 2.1–50 nM range) in patents US8618303 and EP2513084 [1]. However, no Ki, IC₅₀, or functional assay data for 3-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline itself were found in any public database. In contrast, the 4‑substituted analog 4-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline is mentioned in patent documents without supporting binding values . The absence of quantitative affinity data for this specific regioisomer is itself a critical differentiator for procurement: it indicates that the compound is likely an early‑stage synthetic intermediate or a minimally characterized example within the patent, not a lead candidate with proven target engagement.

Receptor Affinity Data
Data to verify
No Ki/IC₅₀ found for target; comparator NK‑3 leads Ki = 2.1–10 nM (BindingDB)
Data void prevents evidence‑based pharmacological comparison
Radioligand binding assay using [³H]SR142801 at human NK‑3 (comparator conditions)
NK‑3 Receptor Pharmacology Antipsychotic Drug Discovery Binding Assays

Patent‑Context Evidence: Exemplification in Roche NK‑3 Antagonist Portfolio

Patent EP2814822 (Novel Pyrrolidine Derivatives, Hoffmann‑La Roche, filed 2013) generically encompasses compounds of Formula I that include the 3‑(3‑ethylpyrrolidin‑2‑yl)‑N,N‑dimethylaniline scaffold [1]. The granted patent US8618303 further specifies that compounds within this Markush structure are 'high potential NK‑3 receptor antagonists' intended for depression, schizophrenia, and related CNS indications [2]. However, the specific compound CAS 524918-49-8 is not listed among the exemplified compounds with measured biological data in the published examples. This distinguishes it from lead analogs that have progressed to in‑vivo efficacy models (e.g., examples 1–50 in US8618303 [2]) and positions it as a less‑characterized member of the series.

Patent Characterization Depth
Class-level
Not exemplified with biological data; lead examples have in‑vivo efficacy data
Suitable for chemical library or synthetic work; not a validated pharmacological tool
Patent analysis (EP2814822, US8618303); no internal data reported
Intellectual Property NK‑3 Antagonist CNS Drug Discovery

Recommended Application Scenarios for 3-(3-Ethylpyrrolidin-2-yl)-N,N-dimethylaniline Based on Available Evidence


Chemical Library Enumeration and Scaffold‑Hopping SAR

With no public biological data, this compound is best deployed as a diversity element in combinatorial libraries exploring pyrrolidine‑aniline NK‑3 antagonist space. Its 3‑ethyl‑2‑pyrrolidinyl substitution pattern provides a distinct vector for structure‑activity relationship (SAR) analysis compared to the more heavily studied 4‑substituted or N‑benzylated analogs in US8618303 [1]. Procurement for scaffold‑hopping campaigns, where the goal is to generate proprietary SAR, is scientifically justified.

Synthetic Methodology Development and Reference Standard

The compound can serve as a test substrate for developing enantioselective pyrrolidine C–H functionalization or N‑arylation methods, given its well‑defined molecular weight (218.34 g·mol⁻¹) and two basic nitrogen centers (calculated pKa₁ ~8.5, pKa₂ ~9.8 predicted from similar aniline‑pyrrolidine systems [1]). No experimental pKa or logP values are available, so empirical determination is required before use as a chromatography or assay standard.

In‑House Pharmacological Profiling for Proprietary Lead Identification

Organizations with internal NK‑3 receptor binding and functional assay capabilities may procure this compound for head‑to‑head profiling against published Roche leads (e.g., compounds from US8618303 with reported Ki <10 nM [1]). Until such data are generated, the compound cannot be recommended for any in‑vivo or translational study.

Negative Control or Comparator in Receptor Selectivity Panels

Given the absence of known affinity for NK‑3 or related tachykinin receptors, this compound might be evaluated as a putative inactive control in selectivity panels, provided that in‑house testing confirms negligible binding at relevant concentrations. This application is speculative pending experimental confirmation.

Application
Selection Property
Validation Focus
Chemical Library Enumeration & Scaffold‑Hopping SAR
Distinct 3‑ethyl‑2‑pyrrolidinyl substitution pattern vs. more studied analogs
Regioisomer purity and identity confirmation; structural assignment
Synthetic Methodology Development
Well‑defined molecular identity with two basic nitrogen centers
Empirical pKa and logP determination; suitability as a test substrate
In‑House Pharmacological Profiling
Uncharacterized NK‑3 receptor engagement; reference leads available
Generate internal Ki and functional assay data; head‑to‑head comparator studies
Negative Control / Selectivity Panel
Putative lack of NK‑3 affinity based on available data
Experimental confirmation of receptor inactivity before use as control
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